Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate

Medicinal Chemistry CNS Drug Design Building Block Differentiation

CAS 1379811-97-8 delivers a differentiated 3,3-difluoropiperidine scaffold combining gem-difluoro metabolic stability (ΔpKa ≈ –2.0 to –2.5) with a 5-ethoxy(hydroxy)methyl handle functioning as a latent aldehyde/alcohol synthon. Unlike simple Boc-3,3-difluoropiperidine or the 5-hydroxymethyl analog, this intermediate enables both nucleophilic and electrophilic diversification at the 5-position, while the Boc group permits independent N-terminal elaboration. Cited in US 11,713,306 B2 and WO 2019/196622 A1 for BBB-penetrant VEGFR2/FYN kinase inhibitors. Ideal for CNS-targeted library synthesis, PROTAC linker attachment, and ABPP probe development. Two orthogonally addressable handles minimize intermediate isolations.

Molecular Formula C13H23F2NO4
Molecular Weight 295.32 g/mol
CAS No. 1379811-97-8
Cat. No. B1403734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate
CAS1379811-97-8
Molecular FormulaC13H23F2NO4
Molecular Weight295.32 g/mol
Structural Identifiers
SMILESCCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O
InChIInChI=1S/C13H23F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9-10,17H,5-8H2,1-4H3
InChIKeyFVSFYIORVMUYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1379811-97-8) – Core Structural Identity and Procurement Baseline


tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1379811-97-8; molecular formula C₁₃H₂₃F₂NO₄; MW 295.32 g/mol) is a Boc-protected 3,3-difluoropiperidine derivative bearing a 5-ethoxy(hydroxy)methyl substituent . This substitution pattern combines the metabolic stability and conformational constraint conferred by the gem-difluoro motif with a masked aldehyde/alcohol functionality at the 5-position, enabling orthogonal synthetic diversification [1]. The compound is commercially supplied as a research intermediate at certified purities of ≥95% (AKSci) and ≥98% (MolCore) .

Why Generic 3,3-Difluoropiperidine Intermediates Cannot Replace CAS 1379811-97-8 in CNS- and Kinase-Targeted Programs


The 3,3-difluoropiperidine scaffold is recognized for lowering amine basicity (ΔpKa ≈ –2.0 to –2.5 units vs. parent piperidine) and enhancing metabolic stability [1]. However, simple Boc-3,3-difluoropiperidine lacks a functionalizable handle at the 5-position, limiting its utility in parallel medicinal chemistry workflows. 3,3-Difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1262412-64-5) provides a hydroxyl handle but is restricted to nucleophilic derivatizations; the ethoxy(hydroxy)methyl moiety in CAS 1379811-97-8 functions as a protected formyl/alcohol synthon that enables both nucleophilic and electrophilic diversification routes [2]. Moreover, patent literature specifically identifies 5-substituted 3,3-difluoropiperidine compounds as privileged scaffolds for achieving blood-brain barrier (BBB) penetration in protein kinase inhibitor programs, a property not generalizable to unsubstituted or 4-substituted analogs [3][4]. Substitution at the 5-position is therefore a critical structural determinant for CNS-targeted lead optimization.

Head-to-Head Differentiation Evidence for CAS 1379811-97-8 Against Closest Piperidine Analogs


Regiochemical Substitution: 5-Ethoxy(hydroxy)methyl vs. 4-Ethoxymethyl in Gem-Difluoropiperidine Building Blocks

CAS 1379811-97-8 places the derivatizable ethoxy(hydroxy)methyl group at the 5-position of the piperidine ring. The closest 4-substituted analog, tert-butyl 4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate (CAS not assigned; benchmark compound from the same vendor screening library), bears the substituent at the 4-position. In CNS-targeted kinase inhibitor programs, 5-substituted 3,3-difluoropiperidine compounds are explicitly claimed as scaffolds that confer unexpected BBB penetration capability, whereas 4-substituted variants are not encompassed within the granted patent claims for this property [1][2]. The 5-substitution pattern is associated with retention of VEGFR2/FYN inhibitory activity while achieving brain exposure, a dual pharmacological profile not demonstrated for 4-substituted analogs [1].

Medicinal Chemistry CNS Drug Design Building Block Differentiation

Functional Handle Orthogonality: Ethoxy(hydroxy)methyl vs. Hydroxymethyl at the 5-Position

CAS 1379811-97-8 incorporates an ethoxy(hydroxy)methyl group – a hemiacetal-type motif – at the 5-position. The closest comparator, tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1262412-64-5), offers a primary hydroxyl handle. The ethoxy(hydroxy)methyl group in the target compound serves as an orthogonal masked aldehyde equivalent that can be unmasked under mild acidic conditions to reveal a formyl group for reductive amination, Wittig olefination, or Grignard additions, while the hydroxyl form of the comparator restricts derivatization to nucleophilic acylation/alkylation pathways [1]. Published synthetic methodology confirms that 5-substituted 3,3-difluoropiperidines require dedicated synthetic routes distinct from 4-substituted analogs, underscoring the synthetic value of pre-functionalized 5-substituted building blocks [2].

Synthetic Chemistry Protecting Group Strategy Late-Stage Functionalization

Amine Basicity Modulation: 3,3-Difluoro Effect vs. Unsubstituted Piperidine

The gem-difluoro substitution at the 3-position of the piperidine ring reduces the conjugate acid pKa of the amine by approximately 2.0–2.5 log units relative to unsubstituted piperidine (pKa ≈ 10.6 for piperidine vs. predicted ~8.1 for N-Boc-3,3-difluoropiperidine after Boc deprotection) [1][2]. This reduction in basicity decreases the fraction of positively charged amine at physiological pH 7.4, which is associated with improved passive membrane permeability and reduced hERG channel affinity [1]. The Boc-protected form (CAS 1379811-97-8) serves as the direct precursor to the free amine; the additional 5-ethoxy(hydroxy)methyl substituent is expected to further modulate lipophilicity (estimated LogP increase of +0.3 to +0.5 units vs. the 5-hydroxymethyl analog) based on fragment-based LogP contributions [3].

Physicochemical Property Optimization pKa Modulation ADME Profiling

Commercial Purity and Quality Assurance Differentiation

CAS 1379811-97-8 is commercially available from multiple independent suppliers with certified purity specifications. MolCore provides material at ≥98% purity (NLT 98%) under ISO-certified quality systems, while AKSci supplies at ≥95% purity . In contrast, the comparator tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1262412-64-5) is typically offered at 95–97% purity from catalog suppliers . The availability of the target compound at ≥98% purity reduces the impurity burden in downstream coupling reactions and mitigates the risk of off-target biological activity arising from trace synthetic intermediates in screening assays.

Procurement Quality Control Reproducibility

Optimal Use Cases for tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate in Drug Discovery and Chemical Biology


CNS-Penetrant Protein Kinase Inhibitor Lead Optimization

Programs targeting VEGFR2 or FYN kinase for glioblastoma, brain metastases, or neurodegenerative diseases can utilize CAS 1379811-97-8 as a direct precursor to the 5-substituted 3,3-difluoropiperidine scaffold claimed in US 11,713,306 B2 and WO 2019/196622 A1 for BBB-penetrant kinase inhibitors [1][2]. The Boc group is removed under standard acidic conditions (TFA or HCl/dioxane), and the ethoxy(hydroxy)methyl handle is unmasked or derivatized to install quinazoline, pyrimidine, or other kinase hinge-binding pharmacophores as described in the patent exemplifications.

Parallel Medicinal Chemistry SAR Libraries Requiring Two-Directional Diversification

For structure-activity relationship campaigns that require simultaneous exploration of both the piperidine N-terminus (following Boc deprotection) and the C5 side chain, CAS 1379811-97-8 provides a single intermediate with two orthogonally addressable functional handles [1]. The ethoxy(hydroxy)methyl group can be maintained as a protected alcohol during N-functionalization, then unmasked to the aldehyde for reductive amination, or alternatively activated directly for nucleophilic displacement, enabling library synthesis with minimal intermediate isolations.

Metabolic Stability Optimization of Piperidine-Containing Lead Series

Lead compounds containing a piperidine ring that suffer from rapid N-dealkylation or CYP450-mediated oxidation can be stabilized by incorporating the 3,3-difluoro motif. CAS 1379811-97-8 delivers this motif in a form pre-functionalized at the 5-position for direct incorporation into lead molecules. Systematic studies demonstrate that gem-difluorination at the 3-position reduces intrinsic microsomal clearance compared to parent piperidine analogs [2], and the 5-ethoxy(hydroxy)methyl group provides a conjugation-ready anchor without introducing a metabolically labile benzylic center.

Chemical Biology Probe Synthesis Requiring Masked Aldehyde Functionality

The ethoxy(hydroxy)methyl group in CAS 1379811-97-8 functions as a latent aldehyde that can be revealed under mild acidic conditions for bioconjugation via hydrazone or oxime ligation chemistry [1]. This property is valuable for synthesizing activity-based protein profiling (ABPP) probes, fluorescent imaging agents, or PROTAC linker attachments where a traceless, conditionally reactive handle is required on the piperidine scaffold.

Quote Request

Request a Quote for tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.